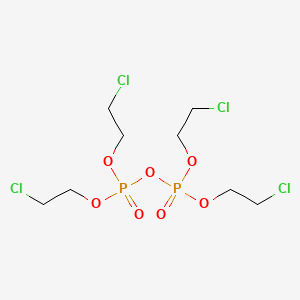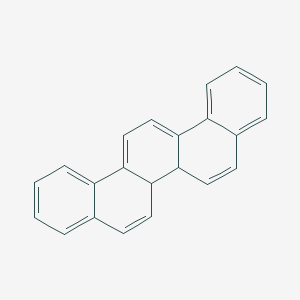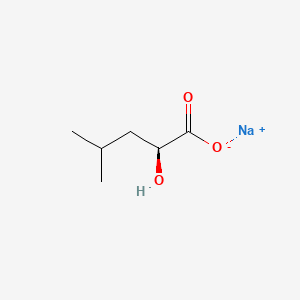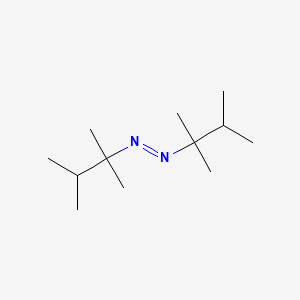![molecular formula C18H15NO B14637573 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile CAS No. 53574-90-6](/img/structure/B14637573.png)
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile is an organic compound that features a complex structure with a methoxyphenyl group and a benzonitrile group connected by a butadiene chain.
Preparation Methods
The synthesis of 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile typically involves aldol condensation reactions. One common method involves the reaction of p-anisaldehyde with acetone to form 4-(4’-methoxyphenyl)-3-buten-2-one, which is then further reacted with p-anisaldehyde to yield the final product . The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol for recrystallization .
Chemical Reactions Analysis
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile include:
4-(4-Methoxyphenyl)-3-buten-2-one: A precursor in the synthesis of the target compound.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Shares structural similarities and is used in similar applications.
(E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene: Another related compound with comparable chemical properties.
Properties
CAS No. |
53574-90-6 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-10-16(11-13-18)5-3-2-4-15-6-8-17(14-19)9-7-15/h2-13H,1H3 |
InChI Key |
PQNZQXPGXOPWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


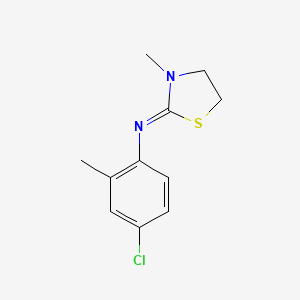
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
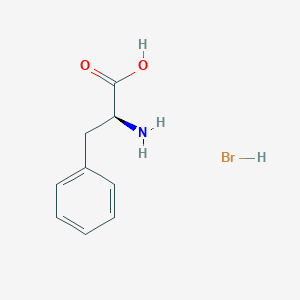

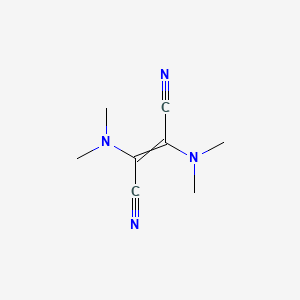
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
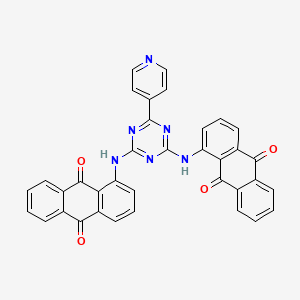
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
